molecular formula C16H13N3O3 B11040328 2-phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11040328
M. Wt: 295.29 g/mol
InChI Key: BVPZIYVYHNGSJT-UHFFFAOYSA-N
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Description

2-phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide: is a fascinating compound with diverse applications. Let’s explore its properties and significance.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is as follows:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction processes are also feasible.

    Substitution: Substitution reactions play a role in its chemistry.

Common Reagents and Conditions::

    Amidoxime: Used in the key step for oxadiazole formation.

    Carbonyl Diimidazoles (CDI): Facilitates the cyclization process.

Major Products:: The major product is the 3,5-disubstituted 1,2,4-oxadiazole derivative (27).

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, contributing to its therapeutic activity.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H13N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-18-15(22-19-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20)

InChI Key

BVPZIYVYHNGSJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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